D-Allose

Beschreibung

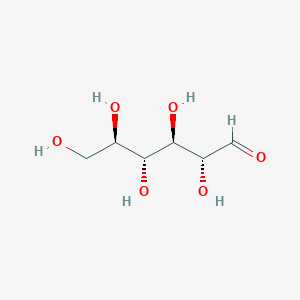

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2595-97-3 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

WQZGKKKJIJFFOK-IVMDWMLBSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Andere CAS-Nummern |

6038-51-3 2595-97-3 |

Synonyme |

allose allose, (D)-isomer allose, (L)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose is a rare aldohexose monosaccharide, existing as a C-3 epimer of D-glucose.[1][2] While found in limited quantities in nature, notably in the leaves of the African shrub Protea rubropilosa and the fresh-water alga Ochromas malhamensis, its unique biological activities have garnered significant interest in the scientific community.[2] this compound exhibits a range of promising physiological functions, including anti-proliferative effects on cancer cells, anti-inflammatory properties, and antioxidant activity.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on experimental methodologies for their determination, and a summary of its known biological signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| CAS Number | 2595-97-3 | [5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 148-150 °C | [5] |

| Boiling Point | 410.8 °C (Predicted) | |

| Density | 1.732 g/cm³ (Predicted) |

Table 2: Solubility and Optical Properties of this compound

| Property | Value | Conditions | References |

| Solubility in Water | Soluble | --- | [1] |

| Solubility in Methanol | Practically insoluble | --- | |

| Optical Rotation [α] | +14.41° (final value) | c=5 in H₂O, 20°C | |

| pKa | 12.45 (Predicted) | --- |

Key Biological Signaling Pathways

This compound has been demonstrated to exert significant biological effects, particularly in the context of cancer cell proliferation. Its mechanisms of action are multifaceted, involving the regulation of reactive oxygen species (ROS), induction of cell cycle arrest, and initiation of apoptosis.[3]

Anti-Cancer Signaling Pathway via TXNIP Upregulation

A primary mechanism for the anti-proliferative effects of this compound in cancer cells is through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[6][7] this compound treatment leads to a significant increase in TXNIP expression.[6][7] Elevated levels of TXNIP competitively inhibit the binding of Jab1 to the cell cycle regulator p27kip1, leading to the stabilization and nuclear localization of p27kip1.[6] This stabilization of p27kip1 ultimately results in G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6][7] Furthermore, increased TXNIP expression has been linked to the downregulation of glucose transporter 1 (GLUT1), leading to reduced glucose uptake in cancer cells.[8][9] this compound has also been shown to induce the production of intracellular reactive oxygen species (ROS) in bladder cancer cells, contributing to its anti-tumor effects.[10] In some cancer cell lines, this compound can induce apoptosis through the modulation of the Bcl-2/Bax ratio, leading to the release of cytochrome C and activation of caspase-3.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-(+)-ALLOSE | 2595-97-3 [chemicalbook.com]

- 6. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Abundance, and Biological Interactions of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with significant potential in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-hypertensive, and anti-inflammatory properties.[1][2][3] Despite its promising applications, the limited availability of this compound in nature presents a considerable challenge for research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed methodologies for its extraction and quantification, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this rare sugar.

Natural Sources and Abundance of this compound

This compound is found in minute quantities in a variety of natural sources, ranging from terrestrial plants to marine organisms. Its rarity is a defining characteristic, making its extraction from these sources often impractical for large-scale production.[2][4] However, understanding its natural distribution is crucial for exploring its physiological roles and potential biotechnological production pathways.

Table 1: Natural Sources and Reported Abundance of this compound

| Natural Source | Organism Type | Reported Abundance/Yield | Reference(s) |

| Protea rubropilosa (Transvaal mountain sugarbush) | Plant (Shrub) | Occurs as a 6-O-cinnamyl glycoside in leaves. Quantitative data not specified. | [5] |

| Halodule pinifolia | Plant (Indian Seaweed) | Approximately 3.7% of the plant's composition. | [6][7] |

| Acalypha hispida (Chenille plant) | Plant (Shrub) | Extraction from leaves yields less than 5%. | [4] |

| Slender speedwell (Veronica filiformis) | Plant (Herb) | Presence confirmed, but quantitative data is not specified. | [4] |

| Golden bartonia | Plant (Herb) | Presence confirmed, but quantitative data is not specified. | [4] |

| Potato leaves (Solanum tuberosum) | Plant (Herb) | Presence confirmed, but quantitative data is not specified. | [4] |

| Tamarindus indica (Tamarind) | Plant (Tree) | Detected in the aqueous extract of the pulp. Quantitative data not specified. | [6][7] |

| Crataeva nurvala | Plant (Tree) | Presence confirmed in this medicinal herb. Quantitative data not specified. | [6][7] |

| Ochromonas malhamensis | Freshwater Alga | Presence of an allose isomer of unknown absolute configuration has been reported. | [5] |

| Human Cord Blood and Female Sera | Human | Detected at low levels. | [1][8] |

Experimental Protocols for Identification and Quantification

The accurate detection and quantification of this compound in natural sources are paramount for research and quality control. Due to its low abundance and the presence of other isomeric sugars, sophisticated analytical techniques are required. Below are detailed methodologies for the extraction and analysis of this compound from plant tissues, based on established protocols for sugar analysis.

Sample Preparation and Extraction from Plant Tissues

This protocol is a synthesized procedure for the extraction of soluble sugars from plant material, adapted for the analysis of this compound.

Objective: To extract soluble sugars, including this compound, from plant tissues for subsequent quantification.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves, pulp)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) ethanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Water bath or heating block

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

Procedure:

-

Sample Homogenization:

-

Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue.

-

Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 80% (v/v) ethanol.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing, to facilitate the extraction of soluble sugars.

-

-

Clarification:

-

After incubation, centrifuge the sample at 10,000 x g for 15 minutes to pellet insoluble debris.

-

Carefully decant the supernatant, which contains the soluble sugars, into a new tube.

-

To maximize yield, the pellet can be re-extracted with another 5 mL of 80% ethanol, and the supernatants can be pooled.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the ethanol from the supernatant under a stream of nitrogen or using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.

-

-

Sample Cleanup (Optional):

-

For samples with high levels of interfering compounds (e.g., pigments, lipids), a solid-phase extraction (SPE) step can be employed.

-

Pass the reconstituted extract through a C18 SPE cartridge to remove non-polar impurities.

-

Collect the aqueous eluate containing the sugars.

-

-

Final Preparation:

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol outlines a method for the quantification of this compound using HPLC-RID, a common technique for sugar analysis.

Objective: To separate and quantify this compound in the prepared plant extract.

Instrumentation and Columns:

-

HPLC system equipped with a refractive index detector (RID).

-

A carbohydrate analysis column (e.g., a ligand-exchange column with a calcium or lead counter-ion, or an amine-bonded silica column).

Reagents:

-

This compound standard (high purity)

-

Deionized water (HPLC grade)

-

Acetonitrile (HPLC grade, if using an amine-bonded column)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

-

-

Chromatographic Conditions (Example for a Ligand-Exchange Column):

-

Mobile Phase: HPLC-grade deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80-85°C.

-

Detector Temperature: 35-40°C.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

-

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the analysis of this compound using GC-MS after derivatization, which is necessary to make the sugars volatile.

Objective: To identify and quantify this compound in plant extracts with high sensitivity and specificity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

-

Pyridine

-

Hydroxylamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal standard (e.g., sorbitol or phenyl β-D-glucopyranoside)

Procedure:

-

Sample Preparation:

-

Take a known aliquot (e.g., 100 µL) of the aqueous plant extract and add a known amount of the internal standard.

-

Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization (Two-Step):

-

Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample. Incubate at 90°C for 30 minutes to convert the aldehyde and ketone groups to oximes. This step prevents the formation of multiple sugar isomers in the GC.

-

Silylation: After cooling, add 100 µL of BSTFA with 1% TMCS (or MSTFA). Incubate at 60°C for 30 minutes to replace the hydroxyl protons with trimethylsilyl (TMS) groups, making the sugar volatile.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 600.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the TMS-derivatized this compound peak by its retention time and mass spectrum, comparing it to a derivatized this compound standard.

-

Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards.

-

This compound and its Interaction with Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which underpins its potential therapeutic effects. The following sections detail two of the most well-characterized pathways.

This compound-Induced Reactive Oxygen Species (ROS) Generation in Plant Defense

In rice (Oryza sativa), this compound acts as a signaling molecule that triggers a defense response against pathogens, such as the bacterium Xanthomonas oryzae pv. oryzae. This response is mediated by the generation of reactive oxygen species (ROS).

The signaling cascade begins with the phosphorylation of this compound to this compound-6-phosphate by hexokinase. This phosphorylated form of this compound then activates NADPH oxidase, a key enzyme responsible for producing superoxide radicals (O₂⁻), a type of ROS. The activity of NADPH oxidase is dependent on a supply of its substrate, NADPH, which is generated by the pentose phosphate pathway, specifically through the action of glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in ROS levels initiates downstream defense responses, including the expression of pathogenesis-related (PR) proteins, leading to enhanced disease resistance.

This compound-Mediated Lifespan Extension in Caenorhabditis elegans

In the nematode Caenorhabditis elegans, this compound has been demonstrated to extend lifespan through a mechanism that is dependent on the insulin/IGF-1 signaling (IIS) pathway and the sirtuin SIR-2.1.[9][10] The IIS pathway is a highly conserved regulator of aging and metabolism.

While the precise molecular interaction between this compound and the upstream components of this pathway are still under investigation, it is known that the lifespan-extending effects of this compound are abolished in worms with mutations in daf-16 and sir-2.1. daf-16 encodes a FOXO transcription factor that, when activated, promotes stress resistance and longevity. sir-2.1 encodes a NAD⁺-dependent deacetylase (a sirtuin) that also plays a crucial role in longevity. The dependence on both DAF-16 and SIR-2.1 suggests that this compound may act to either inhibit the insulin receptor DAF-2, leading to the activation of DAF-16, and/or it may independently activate SIR-2.1, which can also positively influence DAF-16 activity.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its rarity and its potent biological activities. This guide has summarized the current knowledge on its natural occurrence and provided detailed, practical methodologies for its analysis. The elucidation of its roles in signaling pathways, such as those involved in plant defense and aging, opens up new avenues for its application in agriculture and medicine.

Future research should focus on several key areas. Firstly, a more extensive screening of natural sources, particularly from unique ecological niches, may reveal organisms that produce this compound in higher quantities. Secondly, the development of more sensitive and high-throughput analytical methods will be crucial for accelerating research. Finally, a deeper understanding of the molecular mechanisms underlying the physiological effects of this compound, including the identification of its direct cellular targets, will be essential for the rational design of novel therapeutics and other applications. The continued exploration of this rare sugar holds the promise of unlocking new solutions for human health and sustainable agriculture.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-Allulose, a stereoisomer of d-fructose, extends Caenorhabditis elegans lifespan through a dietary restriction mechanism: A new candidate dietary restriction mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. SIR-2.1 integrates metabolic homeostasis with the reproductive neuromuscular excitability in early aging male Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

D-Allose: A Stereoisomeric Analogue of D-Glucose with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar, is a C-3 epimer of D-glucose, meaning it differs from the ubiquitous D-glucose only in the orientation of the hydroxyl group at the third carbon atom.[1] This subtle stereochemical difference imparts this compound with unique biochemical properties and a range of physiological effects that are of significant interest to the scientific and pharmaceutical communities.[2] While D-glucose is a primary source of energy for most living organisms, this compound is characterized by its low caloric value and is not readily metabolized.[3][4] It has demonstrated a variety of promising biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[5] This technical guide provides a comprehensive overview of this compound as a stereoisomer of D-glucose, detailing its comparative physicochemical properties, its influence on key signaling pathways, and protocols for relevant experimental studies.

Physicochemical Properties: this compound vs. D-Glucose

A clear understanding of the fundamental physicochemical differences between this compound and D-Glucose is crucial for interpreting their distinct biological activities. The following table summarizes key quantitative data for these two monosaccharides.

| Property | This compound | D-Glucose | References |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [6][7] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [6][7] |

| Melting Point | 148-150 °C | 146 °C (α-form), 150 °C (β-form) | [8][9] |

| Sweetness (relative to Sucrose=100) | ~80 | ~74 | [3][10] |

| Caloric Value | ~0.4 kcal/g | ~4 kcal/g | [11][12] |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. These interactions are central to its potential therapeutic applications.

Insulin/Sirtuin Signaling Pathway in C. elegans

In the nematode Caenorhabditis elegans, this compound has been observed to extend lifespan. This effect is mediated through the insulin and sirtuin signaling pathways. This compound treatment activates the Forkhead box O (FOXO) transcription factor DAF-16 and the sirtuin SIR-2.1, both of which are critical regulators of longevity.

Galectin-3/TLR4/PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses. By inhibiting this cascade, this compound can attenuate inflammation.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the production of this compound is through enzymatic isomerization, often referred to as the "Izumoring strategy". This process typically involves multiple enzymatic steps starting from a more abundant sugar like D-fructose. A one-pot enzymatic process has been developed for the production of this compound from D-fructose using D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).

Materials:

-

Recombinant D-psicose 3-epimerase (DPE) from Ruminococcus sp.

-

Recombinant L-rhamnose isomerase (L-RhI) from Bacillus subtilis

-

Anion exchange resin and amino resin for enzyme immobilization

-

D-fructose substrate

-

Reaction buffer (e.g., phosphate buffer, pH 7.5)

-

Incubator/shaker

Procedure:

-

Enzyme Immobilization:

-

Immobilize the purified recombinant DPE and L-RhI on their respective resins according to standard protocols. This allows for enzyme reusability.

-

-

One-Pot Reaction Setup:

-

Prepare a solution of D-fructose in the reaction buffer at a desired concentration.

-

Add the immobilized DPE and L-RhI to the fructose solution in a reaction vessel.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation for a set period (e.g., 5 hours).

-

-

Monitoring and Analysis:

-

At regular intervals, take aliquots from the reaction mixture.

-

Analyze the composition of sugars (D-fructose, D-psicose, and this compound) using High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

After the reaction reaches equilibrium, separate the immobilized enzymes from the sugar solution.

-

Purify this compound from the reaction mixture using chromatographic techniques.

-

C. elegans Lifespan Assay

This protocol outlines the procedure for assessing the effect of this compound on the lifespan of the nematode C. elegans.

Materials:

-

Wild-type C. elegans N2 strain

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source)

-

This compound

-

M9 buffer

-

Fluorodeoxyuridine (FUDR) solution (to prevent progeny production)

-

Platinum wire worm pick

-

Stereomicroscope

-

Incubator at 20°C

Procedure:

-

Preparation of Plates:

-

Prepare NGM agar plates and seed them with a lawn of E. coli OP50.

-

Prepare experimental plates by adding this compound to the molten NGM agar to achieve the desired final concentrations. Control plates will not contain this compound.

-

Add FUDR to all plates to prevent the growth of progeny, which can confound the lifespan analysis.

-

-

Synchronization of Worms:

-

Synchronize a population of C. elegans to obtain a cohort of age-matched worms. This can be achieved by allowing gravid adult worms to lay eggs on a plate for a few hours and then removing the adults.

-

-

Initiation of Lifespan Assay:

-

Once the synchronized eggs have developed into young adult worms, transfer a specific number of worms (e.g., 50-100) to each control and experimental plate.

-

-

Scoring and Data Collection:

-

Incubate the plates at 20°C.

-

Starting from day 1 of adulthood, score the number of living and dead worms every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

-

Transfer the surviving worms to fresh plates every few days to avoid contamination and ensure a consistent food supply.

-

-

Data Analysis:

-

Construct survival curves using the collected data.

-

Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the control and this compound-treated groups.

-

Analysis of Gene Expression Changes

This protocol describes a general workflow for analyzing changes in gene expression in response to this compound treatment using quantitative real-time PCR (qRT-PCR).

Materials:

-

Cell culture or model organism of interest

-

This compound treatment solution

-

Control medium/solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a reference (housekeeping) gene

-

Real-time PCR instrument

Procedure:

-

Experimental Treatment:

-

Expose the cells or organisms to the desired concentration of this compound for a specific duration. A control group should be treated with the vehicle solution.

-

-

RNA Extraction:

-

At the end of the treatment period, harvest the cells or tissues and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This step converts the RNA into a more stable form for subsequent analysis.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixtures containing the cDNA template, qPCR master mix, and specific primers for the target genes and a reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the amplification of the target DNA in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in both the control and this compound-treated samples.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.

-

Calculate the relative fold change in gene expression in the this compound-treated group compared to the control group using a method such as the 2-ΔΔCt method.

-

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its unique stereochemistry, which distinguishes it from D-glucose, underpins its distinct metabolic fate and diverse biological activities. The ability of this compound to modulate key signaling pathways involved in processes such as aging and inflammation highlights its potential in drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this rare sugar. As research continues to unravel the mechanisms of action of this compound, its applications in medicine and nutrition are likely to expand, offering new avenues for addressing a range of health conditions.

References

- 1. quora.com [quora.com]

- 2. chembk.com [chembk.com]

- 3. This compound, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]

- 9. Glucose - Wikipedia [en.wikipedia.org]

- 10. owlsoft.com [owlsoft.com]

- 11. D Allulose Powder-Natural Sweetener - D Psicose [xa-gs.com]

- 12. quora.com [quora.com]

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare aldohexose sugar, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Unlike its abundant stereoisomer, D-glucose, this compound is not readily metabolized, yet it exerts profound physiological effects, including anti-cancer, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This technical guide provides an in-depth exploration of the biological functions and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this unique rare sugar.

Introduction

This compound is a C3 epimer of D-glucose and is found in nature in very small quantities.[1] Its limited availability historically hindered extensive research into its biological properties. However, advancements in production methods have made this compound more accessible for scientific investigation, unveiling a wide array of promising physiological effects.[2] This guide synthesizes the current understanding of this compound's mechanisms of action and its potential applications in medicine.

Biological Functions and Physiological Effects

Anti-Cancer Effects

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including the induction of reactive oxygen species (ROS), inhibition of glycolysis, and modulation of key signaling pathways involved in cell growth and survival.[3]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MOLT-4F | Human Leukemia | GI50 | 1300 µM | [4] |

| RT112 | Bladder Cancer | Cell Viability (50mM this compound, 24h) | 68.4 ± 1.9% of control | [5] |

| 253J | Bladder Cancer | Cell Viability (50mM this compound, 24h) | 68.2 ± 2.2% of control | [5] |

| J82 | Bladder Cancer | Cell Viability (50mM this compound, 24h) | 60.9 ± 3.4% of control | [5] |

| HSC-3 | Head and Neck Cancer | Tumor Volume Reduction (in vivo) | Reduced to 61% of control (Day 15) | [6] |

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating the production of inflammatory cytokines and reducing the infiltration of inflammatory cells.[7][8] Studies in animal models of cerebral ischemia and in vitro models using immune cells have highlighted its ability to suppress key inflammatory mediators.[1]

Quantitative Data on Anti-Inflammatory Effects

| Model | Parameter | Treatment | Result | Reference |

| Rat Model of Cerebral Ischemia/Reperfusion | Infarct Volume | This compound (300 mg/kg) | 90.9 ± 13.5 mm³ (vs. 114.9 ± 15.3 mm³ in vehicle) | |

| Mouse Water Intoxication Model | Brain TNF-α level | This compound (400 mg/kg) | Significant reduction compared to edema group | [2] |

| Mouse Water Intoxication Model | Brain IL-6 level | This compound (400 mg/kg) | Significant reduction compared to edema group | [2] |

| Murine Plasmacytoid Dendritic Cells | IFN-α production (stimulated with ssRNA) | This compound | Severely decreased | [1][3] |

| Murine Plasmacytoid Dendritic Cells | IL-12p40 production (stimulated with ssRNA) | This compound | Severely decreased | [1][3] |

Anti-Hyperglycemic Effects

This compound has been shown to improve glucose tolerance and modulate insulin response, suggesting its potential as a therapeutic agent for managing hyperglycemia.[9] While much of the clinical data focuses on the related rare sugar D-allulose, the findings provide strong evidence for the anti-hyperglycemic potential of this class of monosaccharides.

Quantitative Data on Anti-Hyperglycemic Effects (D-allulose as a reference)

| Study Population | Treatment | Parameter | Result | Reference |

| Healthy Adults | 7.5g D-allulose with sucrose load | Plasma Glucose at 30 min | Mean difference of 11 mg/dL lower than placebo (p=0.005) | [1] |

| Healthy Adults | 10g D-allulose with sucrose load | Plasma Glucose at 30 min | Mean difference of 12 mg/dL lower than placebo (p=0.002) | [1] |

| Healthy Adults | 10g D-allulose with sucrose load | Plasma Insulin at 30 min | Mean difference of 14 µU/mL lower than placebo (p=0.006) | [1] |

| Type 1 Diabetic Mice with Islet Transplant | This compound infusion | Casual Blood Glucose (Day 14) | 100.44 ± 5.58 mg/dl (vs. 232.7 ± 55.32 mg/dl in control) | [9] |

Neuroprotective Effects

The neuroprotective properties of this compound are closely linked to its anti-inflammatory and anti-oxidative effects.[8] In animal models of stroke, this compound has been shown to reduce brain damage and improve neurological outcomes.

Quantitative Data on Neuroprotective Effects

| Model | Treatment | Parameter | Result | Reference |

| Rat Model of Focal Cerebral Ischemia | This compound (400 mg/kg) | Brain Damage (Infarction and Atrophy Volume) | Significantly decreased compared to vehicle | [8] |

| Rat Model of Focal Cerebral Ischemia | This compound (400 mg/kg) | Behavioral Deficits | Significantly decreased compared to vehicle | [8] |

| Gerbil Model of Transient Forebrain Ischemia | This compound (400 mg/kg) | Ischemia-induced cytokine production | Reduced | |

| Gerbil Model of Transient Forebrain Ischemia | This compound (400 mg/kg) | Oxidative Stress | Reduced |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The PI3K/Akt and AMPK/mTOR pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-proliferative effects.

References

- 1. researchgate.net [researchgate.net]

- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 3. Immunomodulatory effects of this compound on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. In vitro and in vivo effects of this compound: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Network Drawing [biostars.org]

The Emergence of a Rare Sugar: A Technical Guide to the Discovery and History of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, stands out as a rare monosaccharide with significant potential in the pharmaceutical and nutraceutical industries.[1] Once a mere curiosity due to its scarcity in nature, this compound has emerged as a focal point of research owing to its remarkable physiological functions, including potent anti-cancer, anti-inflammatory, and antioxidant properties.[2] This technical guide provides a comprehensive overview of the discovery, history, and production of this compound, with a detailed focus on the enzymatic methodologies that have enabled its availability for scientific investigation. Furthermore, this document elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Discovery and Early History

The journey of this compound from obscurity to a subject of intense scientific interest is a testament to the advancements in carbohydrate chemistry and biotechnology. While the fundamental structures of monosaccharides were elucidated around 1890 by the pioneering work of Emil Fischer and his contemporaries, this compound remained largely inaccessible for decades.[3]

Its natural occurrence is exceptionally limited, having been identified in trace amounts as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and in the freshwater alga Ochromas malhamensis.[4] However, these natural sources were insufficient for any meaningful research or application.

A pivotal moment in the history of rare sugars, including this compound, came in 1991 with the work of Professor Ken Izumori at Kagawa University in Japan. His discovery of a microbial enzyme capable of converting the abundant monosaccharide D-fructose into the rare sugar D-psicose (also known as D-allulose) was a watershed moment. This breakthrough laid the foundation for the "Izumoring" strategy, a systematic approach to produce various rare sugars through enzymatic conversions. Subsequently, Professor Izumori's group successfully demonstrated the enzymatic production of this compound from D-psicose, a process that remains the cornerstone of its modern production.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product development.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | [5] |

| Molecular Weight | 180.16 g/mol | [5] |

| Melting Point | 128-128.5 °C | [3] |

| Specific Rotation ([α]D20) | Shows mutarotation: +0.58° (4 min) → +3.26° (10 min) → +14.41° (final value, 20 hr; c = 5 in water) | [3] |

| Solubility | Soluble in water; Practically insoluble in alcohol. | [3][4] |

| Appearance | White crystalline powder | [6] |

| Sweetness | Approximately 80% of the sweetness of sucrose | [2] |

Enzymatic Production of this compound: A Detailed Protocol

The biotechnological production of this compound primarily relies on the enzymatic isomerization of D-psicose. The most effective and commonly used enzyme for this conversion is L-rhamnose isomerase (L-RI).[7] The following provides a generalized yet detailed protocol for the enzymatic synthesis of this compound.

Materials and Reagents

-

D-psicose (substrate)

-

Recombinant L-rhamnose isomerase (e.g., from Clostridium stercorarium or Bacillus subtilis)[7][8]

-

Buffer solution (e.g., 50 mM EPPS buffer, pH 7.0-8.0)[9]

-

Metal ion cofactor (e.g., 1 mM MnCl2)[7]

-

Reaction vessel with temperature control

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Procedure

-

Enzyme Preparation: The L-rhamnose isomerase is typically a recombinant protein expressed in a suitable host like E. coli. The enzyme can be used as a crude extract, purified protein, or in an immobilized form to enhance stability and reusability.[10]

-

Reaction Setup:

-

Enzymatic Conversion:

-

Initiate the reaction by adding the L-rhamnose isomerase to the pre-heated substrate solution. The enzyme concentration will depend on its specific activity.

-

Maintain the reaction mixture at the optimal pH and temperature with gentle agitation.

-

The reaction is allowed to proceed for a set duration, typically ranging from a few hours to over 20 days for continuous production systems.[7][9] The reaction progress is monitored by taking samples at regular intervals.

-

-

Reaction Termination and Analysis:

-

The enzymatic reaction can be terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

The composition of the reaction mixture (D-psicose and this compound) is analyzed by HPLC.

-

-

Purification of this compound:

-

The resulting mixture of monosaccharides requires purification to isolate this compound.[1]

-

Chromatographic techniques are commonly employed for this purpose. Early methods used baker's yeast to remove unreacted D-fructose (a precursor to D-psicose), followed by pseudo-mobile bed chromatography.[11]

-

Quantitative Outcomes of Enzymatic Production

The efficiency of this compound production can vary depending on the specific enzyme and reaction conditions.

| Enzyme Source | Substrate Concentration | Temperature | pH | Conversion Yield (%) | Productivity | Reference |

| L-rhamnose isomerase (Clostridium stercorarium) | 600 g/L D-psicose | 70°C | 7.0 | 33 | 79.6 g/L/h | [7] |

| Immobilized Glucose Isomerase (Sweetzyme IT) | 500 g/L D-psicose | 60°C | 8.0 | 30 | 36 g/L/h (continuous) | [9] |

| L-rhamnose isomerase (Bacillus subtilis) | D-psicose | 60°C | - | 37.51 | - | [8] |

| Immobilized D-psicose 3-epimerase and L-rhamnose isomerase (one-pot from D-fructose) | D-fructose | - | - | D-fructose:D-psicose:this compound ratio of 6.6:2.4:1.0 | - | [10] |

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its diverse biological activities, with its anti-cancer effects being particularly well-studied.

Anti-Cancer Mechanism: Upregulation of TXNIP and ROS Induction

A key mechanism underlying the anti-proliferative effect of this compound on cancer cells is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[12][13] TXNIP is a tumor suppressor that is often downregulated in various cancers.[14]

This compound treatment leads to a dose-dependent increase in TXNIP expression at both the mRNA and protein levels.[14][15] This increase in TXNIP has several downstream effects:

-

Induction of Reactive Oxygen Species (ROS): Upregulated TXNIP can lead to an increase in intracellular ROS levels, which can induce oxidative stress and promote cancer cell death.[12]

-

Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest in cancer cells. This is mediated by the stabilization of the cell cycle inhibitor p27kip1, a process in which TXNIP is involved.[13]

The following diagram illustrates the proposed signaling pathway for the anti-cancer effects of this compound.

Caption: this compound upregulates TXNIP, leading to increased ROS and cell cycle arrest.

Experimental Workflow: From Substrate to Purified Product

The overall process of producing this compound enzymatically can be visualized as a multi-step workflow. The following diagram outlines the key stages, from the initial substrate to the final purified this compound.

Caption: Workflow for the enzymatic production of this compound from D-psicose.

Conclusion and Future Perspectives

The journey of this compound from a rare, almost inaccessible sugar to a promising therapeutic agent is a remarkable story of scientific innovation. The development of efficient enzymatic production methods has been instrumental in unlocking its potential. The well-documented anti-cancer properties of this compound, mediated through the TXNIP signaling pathway, present exciting opportunities for the development of novel cancer therapies.

Future research should focus on optimizing the production of this compound to make it more cost-effective for large-scale applications. This includes the exploration of novel and more robust enzymes, the development of more efficient purification techniques, and the engineering of microbial cell factories for direct fermentation of this compound from simple sugars.[16] As our understanding of the multifaceted biological activities of this compound continues to grow, so too will its potential to contribute to human health and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of recent advances in the characterization of L-rhamnose isomerase for the biocatalytic production of this compound from D-allulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]

- 7. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of this compound from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymes for Rare Sugar Production [glycoforum.gr.jp]

- 12. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer [ouci.dntb.gov.ua]

- 13. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Engineering of Escherichia coli for this compound fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]

D-Allose: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare monosaccharide, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in various biological systems. It consolidates current research findings on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details the signaling pathways modulated by this compound, presents quantitative data from key studies in structured tables, and offers comprehensive experimental protocols for the cited assays. Furthermore, it includes visualizations of critical pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action, aiming to support further research and its potential therapeutic development.

Introduction

This compound is a C-3 epimer of D-glucose, existing in nature in limited quantities. Its unique stereochemistry confers distinct biological properties that differentiate it from common sugars. Extensive research has highlighted its potential as a therapeutic agent, demonstrating anti-proliferative effects in various cancer cell lines, significant anti-inflammatory activity, and the ability to mitigate oxidative stress. This guide serves as a technical resource, compiling and elucidating the multifaceted mechanisms through which this compound exerts its biological effects.

Anti-Cancer Mechanisms of Action

This compound exhibits potent anti-cancer activity across a range of malignancies, including but not limited to, bladder, ovarian, and hepatocellular carcinomas, as well as glioblastoma and leukemia.[1][2][3][4][5] Its primary mechanisms of action in cancer cells involve the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cellular metabolism and survival.

Induction of Thioredoxin-Interacting Protein (TXNIP) and Regulation of Glucose Metabolism

A central mechanism of this compound's anti-cancer effect is its ability to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[4][6][7] TXNIP is a crucial tumor suppressor that plays a pivotal role in cellular redox balance and glucose metabolism.

-

Inhibition of Glucose Uptake: this compound-induced TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), a key transporter responsible for glucose uptake in cancer cells.[6][7][8] This inhibition of glucose import starves cancer cells of their primary energy source, a phenomenon particularly effective against tumors exhibiting the Warburg effect.

-

Induction of Oxidative Stress: By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes the accumulation of reactive oxygen species (ROS) within cancer cells.[9] This increase in oxidative stress can trigger apoptotic cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. In hepatocellular carcinoma cells, it causes a G1 phase arrest, while in ovarian cancer cells, a moderate G2/M arrest is observed.[2][4] This cell cycle blockade is often mediated by the stabilization of cyclin-dependent kinase inhibitors such as p27kip1.[4]

Induction of Apoptosis

This compound can trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by an altered Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10] However, the induction of apoptosis by this compound can be cell-type dependent, with some studies reporting minimal apoptotic effects in certain cancer cell lines.[3]

Autophagy

Recent studies have indicated that this compound can induce autophagy in cancer cells. While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to contribute to cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine.[11]

Anti-Inflammatory and Antioxidant Mechanisms

Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines. The precise signaling pathways involved are still under investigation but are thought to involve the modulation of transcription factors that regulate inflammatory responses.

Antioxidant Effects

This compound demonstrates antioxidant activity primarily by suppressing the production of mitochondrial reactive oxygen species (ROS). It is believed to compete with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux that leads to ROS generation.[12] While it does not directly scavenge all types of free radicals, it can eliminate hydroxyl radicals to a similar extent as D-glucose.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | This compound Concentration (mM) | Treatment Duration | Viability Reduction (%) | Reference |

| RT112 | Bladder Cancer | 50 | 24 h | 31.6 | [1] |

| 253J | Bladder Cancer | 50 | 24 h | 31.8 | [1] |

| J82 | Bladder Cancer | 50 | 24 h | 39.1 | [1] |

| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant inhibition | [2] |

| HuH-7 | Hepatocellular Carcinoma | Not specified | 48 h | 40 | [4] |

| U251MG | Glioblastoma | 3-50 | Not specified | Dose-dependent | [3] |

| U87MG | Glioblastoma | 3-50 | Not specified | Dose-dependent | [3] |

| MOLT-4F | Leukemia | 1.3 (GI50) | Not specified | 50 | [13] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Line | This compound Concentration (mM) | Treatment Duration | Increase in ROS Levels (%) | Reference |

| RT112 | 50 | 1 h | 260.2 | [9] |

| 253J | 50 | 1 h | 103.8 | [9] |

| J82 | 50 | 1 h | 44 | [9] |

Table 3: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells

| Treatment | G2/M Phase (%) | Reference |

| Control | 12.6 | [2] |

| 50 mM this compound | 24.6 | [2] |

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | this compound Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference | | :--- | :--- | :--- | :--- | | Bladder Cancer Xenograft (RT112) | 400 mg/kg (oral) | 15 days | Significant |[1] | | Head and Neck Cancer Xenograft (HSC-3) | Not specified | 15 days | 39 |[14] | | Glioblastoma Xenograft (U87MG) | 100 mg/kg (intraperitoneal) | 28 days | 39.1 |[3] | | Lewis Lung Carcinoma Xenograft | 9 g/kg (with HCQ) | 14 days | Significant |[11] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound anticancer signaling pathway.

Caption: MTT assay workflow for cell viability.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[1][2][15]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 mM). Include a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol is based on methods used to quantify intracellular ROS levels following this compound treatment.[9][16]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.

-

DCF-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][17][18][19]

-

Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for TXNIP and GLUT1

This protocol is for the detection and quantification of protein expression levels.[6][20]

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an animal model.[1][3][14][21][22][23]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

-

This compound Administration: Administer this compound via an appropriate route (e.g., oral gavage at 400 mg/kg or intraperitoneal injection at 100 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of this compound.

Conclusion

This compound demonstrates a remarkable range of biological activities, with its mechanism of action centered on the modulation of fundamental cellular processes. Its ability to induce the tumor suppressor TXNIP, thereby disrupting cancer cell metabolism and promoting oxidative stress, positions it as a promising candidate for anti-cancer therapy. Furthermore, its anti-inflammatory and antioxidant properties suggest broader therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this unique rare sugar. Continued research is warranted to fully elucidate its complex signaling networks and to translate these preclinical findings into clinical applications.

References

- 1. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative effects of this compound associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the inhibitory mechanism of this compound on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 7. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 9. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo effects of this compound: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Allose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in cellular metabolism, demonstrating a range of biological activities including anti-cancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on metabolic pathways, enzyme interactions, and cellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a monosaccharide found in minute quantities in nature.[1] Its unique stereochemistry confers distinct biological properties that differentiate it from its abundant epimer, D-glucose. While not readily metabolized by most cells, this compound exerts significant influence over fundamental cellular processes, making it a compelling candidate for therapeutic development, particularly in oncology and inflammatory diseases.[2][3] This guide will explore the core mechanisms through which this compound modulates cellular metabolism.

Core Mechanisms of this compound Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to induce the expression of Thioredoxin-Interacting Protein (TXNIP), modulate key signaling pathways, and impact cellular energetics.

Induction of Thioredoxin-Interacting Protein (TXNIP)

A pivotal aspect of this compound's mechanism of action is the robust upregulation of TXNIP.[4][5] TXNIP is a crucial regulator of cellular redox status and glucose metabolism. By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes an oxidative intracellular environment.[6] In the context of cancer cells, this increase in reactive oxygen species (ROS) can trigger apoptosis.[7] Furthermore, TXNIP is known to inhibit glucose uptake by promoting the internalization of glucose transporter 1 (GLUT1), a protein often overexpressed in cancer cells.[3]

Modulation of Signaling Pathways

This compound has been shown to activate key stress-responsive signaling pathways, including the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and AMP-Activated Protein Kinase (AMPK) pathways.[8][9]

-

p38 MAPK Pathway: Activation of p38 MAPK is an early cellular response to this compound treatment.[8] This pathway is involved in cellular stress responses, inflammation, and apoptosis. The phosphorylation of p38 MAPK appears to be a critical upstream event leading to some of this compound's downstream effects.[10]

-

AMPK Pathway: this compound treatment leads to the prolonged activation of AMPK, a master regulator of cellular energy homeostasis.[8][9] AMPK activation typically occurs in response to a low cellular energy state (high AMP:ATP ratio). Activated AMPK shifts metabolism from anabolic to catabolic processes to restore energy balance.[11] In the context of this compound, AMPK activation contributes to the inhibition of glycolysis and is linked to the upregulation of TXNIP.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Treatment Duration | Viability Reduction (%) | Reference(s) |

| HuH-7 (Hepatocellular Carcinoma) | 50 mM | 48 hours | ~40% | [4][5] |

| HuH-7 | 50 mM | 7 days | ~66% | [3] |

| MDA-MB-231 (Breast Adenocarcinoma) | 50 mM | 7 days | ~53% | [3] |

| SH-SY5Y (Neuroblastoma) | 50 mM | 7 days | ~53% | [3] |

| OVCAR-3 (Ovarian Carcinoma) | 50 mM | 5 days | Significant inhibition | [2] |

| RT112 (Bladder Cancer) | 50 mM | 24 hours | ~31.6% | [12] |

| 253J (Bladder Cancer) | 50 mM | 24 hours | ~31.8% | [12] |

| J82 (Bladder Cancer) | 50 mM | 24 hours | ~39.1% | [12] |

| U251MG (Glioblastoma) | 10 mM | Not Specified | ~6% | [13] |

| U251MG | 30 mM | Not Specified | ~28% | [13] |

| U251MG | 50 mM | Not Specified | ~38% | [13] |

| U87MG (Glioblastoma) | 10 mM | Not Specified | ~6% | [13] |

| U87MG | 30 mM | Not Specified | ~13% | [13] |

| U87MG | 50 mM | Not Specified | ~20% | [13] |

Table 2: Effect of this compound on Gene and Protein Expression

| Target | Cell Line | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference(s) |

| TXNIP mRNA | HuH-7 | 50 mM | 48 hours | ~30-fold increase | [5] |

| TXNIP Protein | HuH-7 | 50 mM | 6-96 hours | Significant increase | [5] |

| GLUT1 Protein | HuH-7, MDA-MB-231, SH-SY5Y | 12.5-50 mM | 7 days | Dose-dependent decrease | [3] |

| p21 Protein | OVCAR-3 | 50 mM | 5 days | Increased expression | [8] |

| p27 Protein | OVCAR-3 | 50 mM | 5 days | Increased expression | [8] |

Table 3: Effect of this compound on Metabolic Parameters

| Parameter | Cell Line/Model | This compound Concentration | Treatment Duration | Effect | Reference(s) |

| Glucose Uptake | HuH-7 | 50 mM | 7 days | Decrease from 7.81 to 5.33 pmol/min/mg protein | [3] |

| Intracellular ATP | Neonatal Rat Cardiomyocytes | 25 mM | Not Specified | Selective reduction in glycolytic ATP | [9] |

| Glycolysis | Neonatal Rat Cardiomyocytes | 25 mM | Not Specified | Remarkable inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular metabolism.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2][14]

-

Cell Seeding: Seed cancer cells (e.g., HuH-7, OVCAR-3, RT112) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 mM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium with PBS).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for TXNIP and GLUT1

This protocol is based on studies examining protein expression changes induced by this compound.[3][15]

-

Cell Lysis: After treating cells with this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP (e.g., rabbit polyclonal), GLUT1 (e.g., rabbit polyclonal), and a loading control like β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for TXNIP mRNA

This protocol is derived from studies measuring this compound-induced gene expression.[5][15]

-

RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for TXNIP and a housekeeping gene (e.g., GAPDH). A representative primer set for human TXNIP could be:

-

Forward: 5'-GCTGCCACATCCAGCCAAT-3'

-

Reverse: 5'-TGGCCACACACTGCTTGTTG-3'

-

-

Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Glucose Uptake Assay

This protocol is based on methods used to assess the impact of this compound on glucose transport.[3]

-

Cell Culture and Treatment: Culture cells (e.g., HuH-7) in 6-well plates and treat with this compound (e.g., 50 mM) for the desired duration (e.g., 7 days).

-

Glucose Starvation: Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer and incubate in the same buffer for 30 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.

-

Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and measure the radioactivity in the lysates using a liquid scintillation counter.

-

Data Normalization: Normalize the counts per minute (CPM) to the total protein content of each sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its cellular effects.

Caption: this compound signaling cascade in cancer cells.

Caption: Experimental workflow for this compound research.

Caption: Logical flow of this compound's anti-cancer effects.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action centered on the modulation of cellular metabolism. Its ability to induce TXNIP, activate stress-related signaling pathways, and inhibit glycolysis provides a multi-pronged approach to targeting diseases characterized by metabolic dysregulation, such as cancer. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the in vivo efficacy and safety of this compound will be crucial for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Up-regulation of Thioredoxin Interacting Protein (Txnip) by p38 MAPK and FOXO1 Contributes to the Impaired Thioredoxin Activity and Increased ROS in Glucose- treated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative effects of this compound associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

D-Allose as an Antioxidant: An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose, is a C-3 epimer of D-glucose. While its presence in nature is scarce, emerging research has highlighted its potential therapeutic applications, including anti-inflammatory, cryoprotective, and anticancer effects.[1] This technical guide focuses on the in vitro antioxidant properties of this compound, providing a comprehensive overview of the current scientific literature. The guide details its known radical scavenging capabilities, explores its unique mechanism of action in reducing mitochondrial reactive oxygen species (ROS), and discusses its contrasting pro-oxidant effects in cancer cells. This document is intended to serve as a resource for researchers and professionals in drug development interested in the nuanced antioxidant profile of this compound.

Direct Radical Scavenging Properties